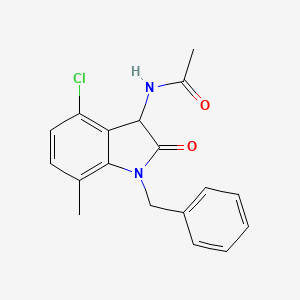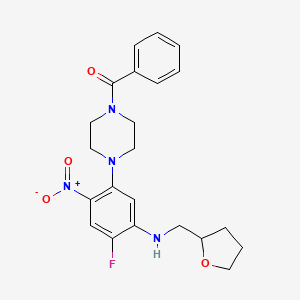![molecular formula C20H23N3O5S B4170586 N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B4170586.png)
N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-3-nitrobenzamide
Übersicht
Beschreibung
N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-3-nitrobenzamide, commonly referred to as CHIR-99021, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. CHIR-99021 is a selective inhibitor of glycogen synthase kinase 3 (GSK-3), a serine/threonine kinase that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
CHIR-99021 selectively inhibits N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-3-nitrobenzamide by binding to the ATP-binding site of the enzyme. N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-3-nitrobenzamide plays a critical role in the regulation of various cellular processes, including the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and differentiation. Inhibition of N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-3-nitrobenzamide by CHIR-99021 leads to the stabilization of β-catenin, which promotes the expression of genes involved in cell proliferation and differentiation.
Biochemical and physiological effects:
CHIR-99021 has been shown to have several biochemical and physiological effects, including the promotion of self-renewal and maintenance of pluripotency in ESCs, inhibition of cancer cell proliferation, promotion of neuronal survival, and protection against neurotoxicity. CHIR-99021 has also been shown to promote insulin secretion and improve glucose tolerance in diabetic mice.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CHIR-99021 is its selectivity for N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-3-nitrobenzamide, which allows for specific inhibition of the enzyme without affecting other cellular processes. CHIR-99021 is also stable and can be easily synthesized, making it a valuable tool for scientific research. However, one limitation of CHIR-99021 is its potential off-target effects, which may affect the interpretation of experimental results. Additionally, the optimal concentration and duration of CHIR-99021 treatment may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several potential future directions for CHIR-99021 research. One area of interest is the use of CHIR-99021 in regenerative medicine, particularly in the generation of functional tissues and organs from ESCs. CHIR-99021 may also have therapeutic potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the development of more selective N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-3-nitrobenzamide inhibitors may lead to improved therapeutic outcomes and fewer off-target effects.
Wissenschaftliche Forschungsanwendungen
CHIR-99021 has been extensively used in scientific research to study the role of N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-3-nitrobenzamide in various cellular processes, including embryonic stem cell (ESC) differentiation, cancer, and neurodegenerative diseases. CHIR-99021 has been shown to promote self-renewal and maintain pluripotency of ESCs, making it a valuable tool for stem cell research. In cancer research, CHIR-99021 has been used to inhibit N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-3-nitrobenzamide activity, leading to reduced cancer cell proliferation and increased apoptosis. In neurodegenerative disease research, CHIR-99021 has been shown to promote neuronal survival and protect against neurotoxicity.
Eigenschaften
IUPAC Name |
N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-22(17-7-3-2-4-8-17)29(27,28)19-12-10-16(11-13-19)21-20(24)15-6-5-9-18(14-15)23(25)26/h5-6,9-14,17H,2-4,7-8H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPLQWLYDGVSPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 3,3,3-trifluoro-N-{[(2-methoxyphenyl)amino]carbonyl}-2-phenylalaninate](/img/structure/B4170505.png)
![N-[4-(2,2-dichlorocyclopropyl)phenyl]-4-methoxybenzamide](/img/structure/B4170506.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B4170509.png)
![N-{1-[4-allyl-5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B4170516.png)

![N,N-diethyl-2-{[8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}ethanamine](/img/structure/B4170526.png)

![N-({[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]amino}carbonothioyl)hexanamide](/img/structure/B4170544.png)

![2-(methylthio)-9-(2-thienyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4170570.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-2,5-dimethoxy-N-methylbenzenesulfonamide](/img/structure/B4170577.png)
![5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B4170601.png)
![ethyl 4-[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4170604.png)
![methyl 4-{[(1-isopropyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonothioyl]amino}benzoate](/img/structure/B4170612.png)